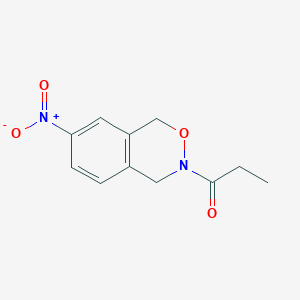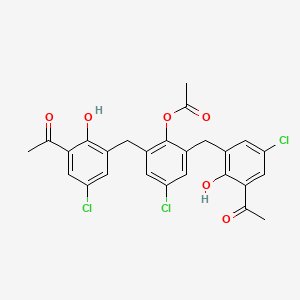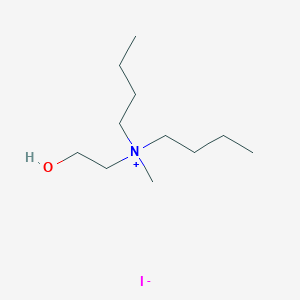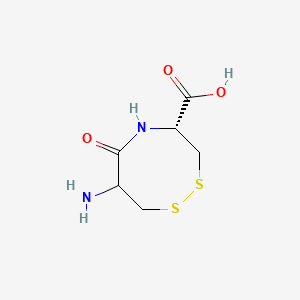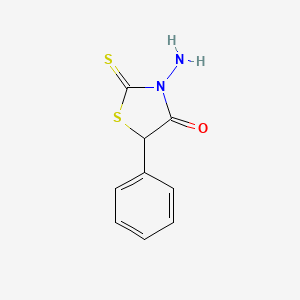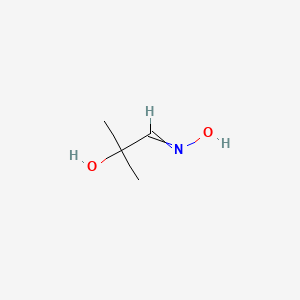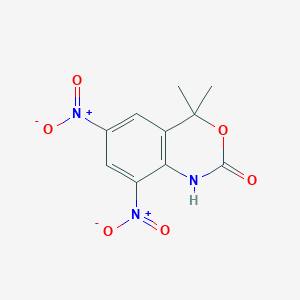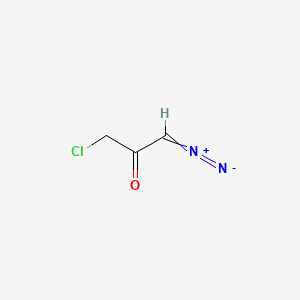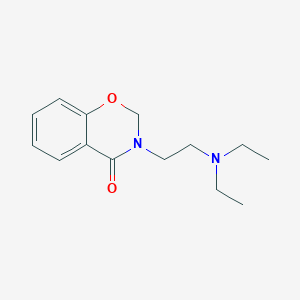
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and involves the following steps:
- Preparation of N-acylated anthranilic acid derivative.
- Cyclization using cyanuric chloride and dimethylformamide to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxazine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazinones.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against human neutrophil elastase.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Used in the development of herbicides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human neutrophil elastase by forming hydrogen bonds and π–π interactions with the enzyme’s active site . This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases involving excessive elastase activity.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-1,4-Benzoxazin-3-ones: Naturally occurring compounds with herbicidal properties.
3H-Quinazolin-4-ones: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
21162-93-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-15(4-2)9-10-16-11-18-13-8-6-5-7-12(13)14(16)17/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
BFSTVIQBRWJMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


